molecular formula C20H13IN2OS B5059434 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide

Cat. No.: B5059434
M. Wt: 456.3 g/mol
InChI Key: IWHFEMUCXXJYEG-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to an iodinated benzamide group

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt, which then couples with a thiol to form the benzothiazole ring.

    Knoevenagel condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base.

    Biginelli reaction: This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and urea to form a dihydropyrimidinone, which can be further transformed into benzothiazole derivatives.

For the iodination step, the benzothiazole derivative is reacted with iodine or an iodinating agent under suitable conditions to introduce the iodine atom into the benzamide moiety .

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The iodinated benzamide group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of key biological processes, such as cell proliferation and inflammation .

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of the benzothiazole and iodinated benzamide moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHFEMUCXXJYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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